molecular formula C12H17NO5S B3327180 (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate CAS No. 31925-29-8

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

Cat. No.: B3327180
CAS No.: 31925-29-8
M. Wt: 287.33 g/mol
InChI Key: CEEHCOWSYFANRT-WDEREUQCSA-N
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Description

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate (CAS: 31925-29-8) is a chiral β-hydroxy-α-amino ester derivative with significant pharmaceutical relevance. Its molecular formula is C₁₂H₁₇NO₅S, and it has a molar mass of 287.33 g/mol . This compound is synthesized via a multi-step process involving the reaction of 4-(methylsulfonyl)benzaldehyde with glycine derivatives under alkaline conditions, followed by esterification with ethanol and sulfuric acid .

Properties

IUPAC Name

ethyl (2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHCOWSYFANRT-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180149
Record name (βR)-β-Hydroxy-4-(methylsulfonyl)-L-phenylalanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31925-29-8
Record name (βR)-β-Hydroxy-4-(methylsulfonyl)-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31925-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Hydroxy-4-(methylsulfonyl)-L-phenylalanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 4-(methylsulfonyl)benzaldehyde, and an appropriate chiral amine.

    Condensation Reaction: The initial step involves a condensation reaction between ethyl acetoacetate and 4-(methylsulfonyl)benzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate.

    Chiral Amine Addition: The intermediate is then reacted with a chiral amine under controlled conditions to introduce the chiral center.

    Hydrolysis and Esterification: The resulting product undergoes hydrolysis followed by esterification to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield and purity.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Physical Properties:

  • Density : 1.309 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 515.0 ± 50.0 °C (predicted)
  • pKa : 10.57 ± 0.45 (predicted), indicating moderate basicity .

Comparison with Structurally Similar Compounds

The compound belongs to a class of ethyl α-amino-β-hydroxypropanoate derivatives, which vary in substituents, stereochemistry, and applications. Below is a detailed comparison:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Synthesis References
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ - Cyano group
- Methoxyphenyl
Intermediate for 2-propenoylamides and 2-propenoates with anti-inflammatory properties
Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate (racemic) C₁₂H₁₇NO₅S - Racemic mixture (no stereochemical control) Florfenicol precursor; less bioactive than the (2S,3R) enantiomer
Ethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate C₁₁H₁₄O₄ - Phenyl group
- No sulfonyl moiety
Synthetic intermediate for chiral alcohols; lacks antibiotic activity
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ - Chloroquinoxaline
- Phenoxypropanoate backbone
Herbicide targeting acetyl-CoA carboxylase in grasses
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ - Fluorophenyl
- No hydroxyl group
Intermediate for fluorinated pharmaceuticals (e.g., antipsychotics)

Structural and Functional Differences

Substituent Effects: The methylsulfonyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to methoxy or cyano groups in analogs . Stereochemistry: The (2S,3R) configuration is essential for binding to bacterial ribosomes in florfenicol, whereas racemic or non-chiral analogs (e.g., ethyl 2-hydroxy-3-sulfonylaminopropanoate) lack this specificity .

Synthetic Complexity: The target compound requires enantioselective synthesis (e.g., chiral resolution using aldehydes) to achieve the desired configuration, unlike non-chiral derivatives like quizalofop-P-ethyl, which are synthesized via simpler esterification .

Biological Activity: Derivatives with electron-withdrawing groups (e.g., methylsulfonyl, cyano) exhibit higher antimicrobial potency compared to electron-donating groups (e.g., methoxy) .

Research Findings and Data

Pharmacokinetic Data (Predicted)

Parameter (2S,3R)-Target Compound Racemic Analog Ethyl 2-cyano Derivative
LogP (Lipophilicity) 1.31 1.29 2.45
Water Solubility 2.1 mg/mL 2.0 mg/mL 0.5 mg/mL

Biological Activity

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate is a chiral compound with the molecular formula C₁₂H₁₇N₁O₅S and a molecular weight of approximately 287.33 g/mol. Its unique stereochemistry and functional groups contribute to its diverse biological activities and potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound features a methylsulfonyl group, which enhances its reactivity and biological interactions. The specific stereochemical configuration (2S,3R) is crucial for its interactions with biological targets.

Property Details
IUPAC NameEthyl (2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate
CAS Number31925-29-8
Molecular FormulaC₁₂H₁₇N₁O₅S
Molecular Weight287.33 g/mol

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations.

Key Molecular Targets:

  • Enzymes involved in metabolic pathways
  • Receptors modulating neurotransmission
  • Other proteins influencing cellular signaling

Interaction Studies

Research indicates that this compound can bind to multiple biological targets, influencing their activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to study these interactions.

Case Study: Enzyme Inhibition

A study demonstrated that this compound exhibits inhibitory effects on specific enzymes related to inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

Due to its biological activity, this compound is being explored for its therapeutic potential in various diseases, including:

  • Inflammatory disorders
  • Neurodegenerative diseases
  • Bacterial infections (as an intermediate in the synthesis of florfenicol)

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Features Unique Aspects
Ethyl 2-amino-3-hydroxypropanoateLacks methylsulfonyl groupSimpler structure; less reactivity
FlorfenicolContains fluorineBroad-spectrum antimicrobial activity
ThiamphenicolSimilar structure; lacks methylsulfonyl groupPrimarily used in veterinary medicine

Q & A

Q. Optimization Table :

StepKey VariablesOptimal ConditionsYield/Purity Impact
EsterificationSolvent (THF vs. DCM), Catalyst (NaH vs. K₂CO₃)THF with NaH (0°C, 2h)Purity >95%
HydroxylationChiral catalyst (e.g., Sharpless conditions)Ti(OiPr)₄, (-)-DET ligandEnantiomeric excess (ee) ~85%
SulfonylationReaction time, Temperature12h, 60°C in DCMYield ~70%

How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), amino (δ ~1.8–2.5 ppm), and methylsulfonyl (δ ~3.1 ppm for SO₂CH₃) groups .
    • 2D NMR (COSY, HSQC) : Resolve coupling between the hydroxy and amino protons to confirm the (3R) configuration .
  • X-ray Crystallography : Determine absolute stereochemistry via single-crystal analysis, as demonstrated for selenadiazole analogs in and .
  • HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with polar mobile phases (hexane:isopropanol) to assess enantiopurity .

What preliminary biological activities have been reported for structurally related compounds, and how might the methylsulfonyl group influence target interactions?

Methodological Answer:

  • Enzyme Inhibition : Analogous sulfonyl-containing compounds (e.g., neprilysin inhibitors in ) show that the methylsulfonyl group enhances binding via polar interactions with catalytic residues .
  • Receptor Studies : The 4-(methylsulfonyl)phenyl moiety may act as a hydrogen bond acceptor, similar to 4-hydroxyphenyl derivatives in , which target enzymes like tyrosine kinases .
  • In Vitro Assays : Screen against inflammation-related targets (e.g., COX-2) using fluorogenic substrates or SPR to measure binding kinetics .

What advanced strategies are recommended for resolving contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reproducibility Checks :
    • Verify solvent purity (e.g., anhydrous DCM vs. technical grade) and catalyst batch variability .
    • Use standardized biological assays (e.g., fixed ATP concentrations in kinase assays) .
  • Data Reconciliation Example :
    • If hydroxylation yields vary (e.g., 70% vs. 85% ee), compare chiral column conditions () or catalyst aging effects .
  • Impurity Profiling : Employ LC-MS to identify byproducts (e.g., ethyl ester hydrolysis products) using protocols from .

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing methylsulfonyl vs. methoxy groups) with solubility/logP values .
  • Docking Studies : Use crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) to optimize the hydroxy and amino groups’ spatial orientation .

What analytical techniques are critical for detecting and quantifying degradation products under varying storage conditions?

Methodological Answer:

  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light, then analyze via HPLC-DAD .
    • Degradation Pathways : Hydrolysis of the ethyl ester (dominant in acidic conditions) or oxidation of the hydroxy group (in presence of light) .
  • Quantification : Use a calibrated LC-MS/MS method with internal standards (e.g., deuterated analogs) for trace impurity detection .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate
Reactant of Route 2
(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

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